1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Combinatorial Chemistry
Approach to Fused Pyridine Derivatives : A method for generating a library of fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, through a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles has been reported. This synthesis route may offer insights into potential synthetic strategies for the compound , as well as its derivatization through standard combinatorial transformations like amide coupling and esterification (Volochnyuk et al., 2010).
Biological Activity and Drug Design
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines, related structurally by the presence of furan moieties, have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. These findings suggest that compounds with similar structural features could be explored for their biological activities, potentially informing research applications of the compound (Ismail et al., 2004).
Molecular Interactions
DNA-binding Affinity : The study of 2,5-bis(4-guanylphenyl)furan, a minor groove binding drug with structural similarities to antitrypanosomal drugs, highlighted the significance of furan moieties in enhancing DNA-binding affinity. This suggests that furan-containing compounds like the one could have unique interactions with biological macromolecules, potentially informing their use in molecular biology or pharmacology research (Laughton et al., 1995).
Synthesis and Structural Analysis
Novel Pyrazole Derivatives : The synthesis and crystallographic analysis of novel pyrazole derivatives have been reported, where the incorporation of furan and thiophene moieties has been highlighted. Such studies could provide a foundation for the structural elucidation and synthesis of related compounds, including the one , offering insights into their potential applications in materials science or drug design (Kumara et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
It has been shown to haveimproved metabolic stability over similar compounds . This suggests that it may have a longer half-life and greater bioavailability, although further studies are needed to confirm this.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-3-4-5-9-22-21(26)16-12-17(18-7-6-10-29-18)23-20-19(16)14(2)24-25(20)15-8-11-30(27,28)13-15/h6-7,10,12,15H,3-5,8-9,11,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFOWKWEKBHVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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